tert-Amyl Ebastine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

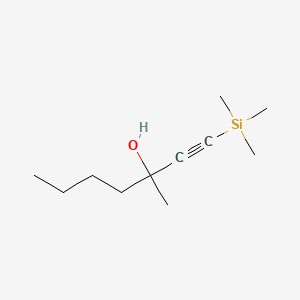

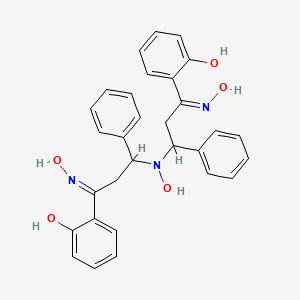

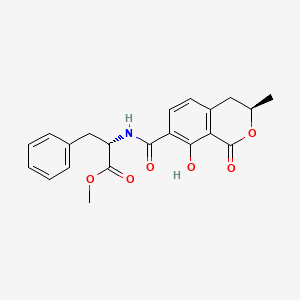

“tert-Amyl Ebastine” is a compound derived from the combination of tert-Amyl alcohol and Ebastine . Tert-Amyl alcohol, also known as 2-methylbutan-2-ol, is a branched pentanol that has been used historically as an anesthetic . Ebastine is a second-generation H1-receptor antagonist that is useful in the treatment of allergic rhinitis and urticaria .

Synthesis Analysis

The synthesis of tert-Amyl compounds involves treatment with hydrochloric acid to generate the corresponding alkyl chloride, which is used as the starting material for subsequent reactions . The E1 experiment involves the reaction of tert-amyl alcohol with sulfuric acid . Both elimination reactions generate a pair of isomeric methylbutenes, with the ratio being dependent on the reaction mechanism .

Molecular Structure Analysis

The crystal and molecular structure of Ebastine has been studied using single-crystal X-ray diffraction . Ebastine crystallizes in the monoclinic P21/c space group with unit-cell dimensions .

Physical And Chemical Properties Analysis

Tert-Amyl alcohol is a colorless liquid with a camphorous odor . It has a density of 0.805 g/cm3, a melting point of -9 °C, and a boiling point of 101 to 103 °C . It is soluble in water, benzene, chloroform, diethylether, and ethanol .

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Efficacy

Ebastine, including its form as tert-Amyl Ebastine, is a potent second-generation histamine H1 receptor antagonist known for its long-acting, non-sedating characteristics. It shows significant antihistamine and anti-allergic activities in both healthy volunteers and patients with allergies. Ebastine has been effective in protecting against histamine-induced bronchoconstriction in asthmatic patients and improving symptoms in those with seasonal or perennial allergic rhinitis or chronic idiopathic urticaria. Clinical trials have generally found ebastine's efficacy comparable to other second-generation antihistamines like terfenadine, cetirizine, and loratadine for allergic rhinitis and urticaria. Notably, serious adverse cardiac events, which have been observed with some antihistamines, have not been associated with ebastine. This underlines its safety profile and therapeutic potential in treating allergic conditions without significant cardiotoxic risks (Wiseman & Faulds, 1996).

Comparative Clinical Efficacy

Further research has reinforced ebastine's standing as an effective, once-daily, second-generation antihistamine for allergic rhinitis and chronic idiopathic urticaria. Comparative studies suggest ebastine, at doses of 10 mg/day, is as efficacious as cetirizine and loratadine, with a 20 mg/day dosage recommended for moderate to severe symptoms. The absence of cardiovascular side effects, even when considering potential pharmacokinetic interactions with ketoconazole or macrolides, and its negligible impact on psychomotor performance, highlight its clinical safety and effectiveness. Ebastine's application extends safely to children, offering a versatile treatment option across different age groups (Van Cauwenberge, De Belder, & Sys, 2004).

Safety And Hazards

Orientations Futures

Ebastine has been investigated for the treatment of Irritable Bowel Syndrome (IBS) . It has also been found to have antitumor activity in osteosarcoma and promotes autophagy by activating the AMPK/ULK1 signaling pathway, which is IPMK dependent . This suggests that Ebastine could be a potential therapeutic candidate for the treatment of osteosarcoma . Additionally, a study has shown that tert-Amyl alcohol-mediated deconstruction of polyurethane could pave the way toward a viable circular economy for polyurethane .

Propriétés

Numéro CAS |

1312211-93-0 |

|---|---|

Nom du produit |

tert-Amyl Ebastine |

Formule moléculaire |

C33H41NO2 |

Poids moléculaire |

483.696 |

Nom IUPAC |

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one |

InChI |

InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3 |

Clé InChI |

HPKXAPGAMCZWKF-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonymes |

1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![Acetyl[18]annulene](/img/structure/B579811.png)